molecular formula C12H18ClF2N B1432866 1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride CAS No. 1864074-28-1

1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride

Cat. No.: B1432866
CAS No.: 1864074-28-1
M. Wt: 249.73 g/mol
InChI Key: DDFSUSHRUWAHHK-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClF₂N

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzene and hexan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)hexan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride: This compound has a similar structure but with fluorine atoms at different positions on the benzene ring.

    1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride: Another similar compound with fluorine atoms at different positions, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(2,5-difluorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-8-9(13)6-7-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFSUSHRUWAHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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